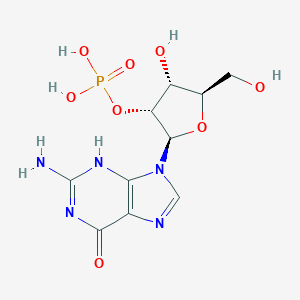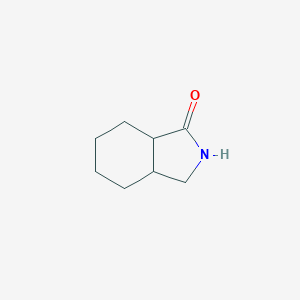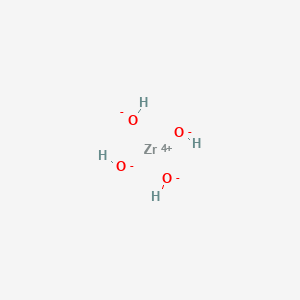
5-Ethyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methoxybenzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been widely studied for its various biological properties. It was first synthesized in the 1980s as a potential antioxidant and has since been found to have a range of other applications, including as a neuroprotective agent, anti-inflammatory, and antiviral agent.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methoxybenzenesulfonamide is complex and not fully understood. It is thought to act as a glutathione peroxidase mimic, reducing reactive oxygen species and protecting against oxidative damage. This compound has also been shown to inhibit the activity of various enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. Additionally, this compound has been found to modulate the activity of various ion channels and receptors, including NMDA receptors and TRPM2 channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, this compound has been found to modulate the activity of various enzymes and ion channels, as mentioned above. This compound has also been shown to improve mitochondrial function and reduce apoptosis in various cell types. In animal models, this compound has been found to reduce neuronal damage and improve cognitive function following ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Ethyl-2-methoxybenzenesulfonamide is that it has been extensively studied and has a well-established safety profile. However, this compound can be difficult to work with due to its low solubility in water and tendency to form aggregates. Additionally, this compound can interfere with certain assays, such as the MTT assay, which measures cell viability.
Zukünftige Richtungen
There are several potential future directions for research on 5-Ethyl-2-methoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to reduce oxidative stress and improve mitochondrial function in animal models of these diseases. Another area of interest is its potential as an antiviral agent, particularly against emerging viral infections, such as COVID-19. This compound has been found to have activity against SARS-CoV-2 in vitro and may have potential as a therapeutic agent. Additionally, there is ongoing research on the development of this compound analogs with improved solubility and bioavailability.
Synthesemethoden
5-Ethyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzenesulfonyl chloride with ethylmagnesium bromide, followed by the addition of selenium dioxide and reduction with sodium borohydride. This method has been optimized over the years to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methoxybenzenesulfonamide has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, and to reduce inflammation in animal models of arthritis and colitis. This compound has also been found to have antiviral activity against a range of viruses, including influenza, hepatitis C, and HIV.
Eigenschaften
IUPAC Name |
5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMLTHWTNUWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528074 |
Source


|
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88085-82-9 |
Source


|
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)






